molecular formula C22H26O4S B14189373 1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} CAS No. 918870-90-3

1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}

Cat. No.: B14189373
CAS No.: 918870-90-3
M. Wt: 386.5 g/mol
InChI Key: JCCSGAXZKIKSGW-UHFFFAOYSA-N
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Description

1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} is an organic compound with the molecular formula C22H26O4S It is a derivative of benzene, characterized by the presence of sulfonyl groups and vinyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as caustic soda. The reaction is carried out at a temperature range of 55-60°C under autogenously generated pressure . The general reaction scheme is as follows:

4,4’-Dihydroxydiphenyl sulfone+Allyl chloride1,1’-Sulfonylbis3-ethenyl-4-[(propan-2-yl)oxy]benzene\text{4,4'-Dihydroxydiphenyl sulfone} + \text{Allyl chloride} \rightarrow \text{1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}} 4,4’-Dihydroxydiphenyl sulfone+Allyl chloride→1,1’-Sulfonylbis3-ethenyl-4-[(propan-2-yl)oxy]benzene

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid. The reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The vinyl groups can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} is unique due to the presence of both sulfonyl and vinyl groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the development of new materials with tailored properties.

Properties

CAS No.

918870-90-3

Molecular Formula

C22H26O4S

Molecular Weight

386.5 g/mol

IUPAC Name

2-ethenyl-4-(3-ethenyl-4-propan-2-yloxyphenyl)sulfonyl-1-propan-2-yloxybenzene

InChI

InChI=1S/C22H26O4S/c1-7-17-13-19(9-11-21(17)25-15(3)4)27(23,24)20-10-12-22(26-16(5)6)18(8-2)14-20/h7-16H,1-2H2,3-6H3

InChI Key

JCCSGAXZKIKSGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC(C)C)C=C)C=C

Origin of Product

United States

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